2-Methyl-2-(4-methylphenyl)propanoic acid

Description

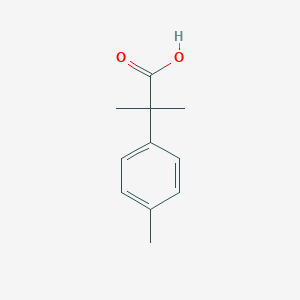

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-6-9(7-5-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDBWXXRCCHGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494717 | |

| Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20430-18-6 | |

| Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

mechanism of action of 2-Methyl-2-(4-methylphenyl)propanoic acid

An In-depth Technical Guide to the Core Mechanism of Action of 2-Methyl-2-(4-methylphenyl)propanoic acid

Authored by a Senior Application Scientist

Abstract

This compound is an arylpropanoic acid derivative with a structure that suggests potential interactions with significant biological pathways. While direct and extensive research on this specific molecule is limited, its structural similarity to well-characterized classes of drugs, namely non-steroidal anti-inflammatory drugs (NSAIDs) and peroxisome proliferator-activated receptor (PPAR) agonists, provides a strong foundation for exploring its putative mechanisms of action. This guide synthesizes information from structurally related compounds to propose and detail the most probable molecular mechanisms, providing a framework for future research and drug development. We will delve into the potential for cyclooxygenase (COX) inhibition and PPAR agonism, presenting the underlying signaling pathways, established experimental protocols for validation, and the causal reasoning behind these hypotheses.

Introduction and Structural Context

This compound, with the chemical formula C₁₁H₁₄O₂, belongs to the arylalkanoic acid family.[1] Its core structure consists of a propanoic acid moiety directly attached to a para-substituted methylphenyl ring. A key feature is the gem-dimethyl group at the alpha-carbon (the carbon adjacent to the carboxyl group). This structural motif is significant because it is present in various pharmacologically active compounds.

This molecule is structurally related to two important classes of drugs:

-

Profen NSAIDs : It shares the arylpropanoic acid scaffold with drugs like ibuprofen and its own structural isomer, 2-(4-methylphenyl)propanoic acid.[1][2] These compounds are well-known inhibitors of cyclooxygenase (COX) enzymes.[3]

-

Fibrate Drugs and PPAR Agonists : The 2-methylpropanoic acid group is a common feature in fibrate drugs and other synthetic PPAR agonists, which are modulators of lipid metabolism.[4][5]

The presence of these key structural elements makes this compound a compelling subject for mechanistic investigation. This guide will explore the two most plausible mechanisms of action stemming from these structural relationships.

Putative Mechanism I: Cyclooxygenase (COX) Inhibition

The structural similarity to the "profen" class of NSAIDs is the most immediate indicator of a potential anti-inflammatory mechanism of action.

The Role of COX Enzymes in Inflammation

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the gastric mucosa and maintaining kidney function. COX-2, on the other hand, is typically induced at sites of inflammation by cytokines and other inflammatory stimuli. Inhibition of COX-2 is the primary target for reducing inflammation and pain, while inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal distress.

Evidence from Structural Analogs

The compound (S)-2-(4-Methylphenyl)propionic acid, which differs from our topic compound only by a single methyl group at the alpha-position, is a known potent inhibitor of COX enzymes.[3] Like other profens, its anti-inflammatory efficacy is attributed to the inhibition of prostaglandin synthesis.[3] The stereochemistry is crucial; the (S)-enantiomer is typically the more active form for profen NSAIDs.[3]

The free carboxylic acid group is considered an essential pharmacophore for COX inhibition, as it interacts with the active site of the enzyme.[6] Given that this compound possesses this critical functional group and the arylpropanoic scaffold, it is highly probable that it also interacts with COX enzymes.

Signaling Pathway: COX Inhibition

The mechanism is straightforward: the compound acts as a competitive inhibitor at the active site of COX enzymes, preventing arachidonic acid from binding and thereby blocking the synthesis of prostaglandins (PGH₂), the precursor to other pro-inflammatory prostaglandins and thromboxanes.

Caption: Simplified signaling pathway of COX inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

To validate this hypothesis, a standard in vitro COX inhibition assay is necessary. This protocol provides a self-validating system by comparing the activity against both COX isoforms and including a known NSAID as a positive control.

Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.

Methodology:

-

Reagents and Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Heme (cofactor).

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

-

Test compound: this compound, dissolved in DMSO.

-

Positive control: A non-selective (e.g., Ibuprofen) or selective (e.g., Celecoxib) NSAID.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

96-well microplate and plate reader.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and positive control in assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

-

Add the diluted test compound, positive control, or vehicle (DMSO) to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid and TMPD to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of color development is proportional to the peroxidase activity of the COX enzyme.[3]

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Expected Outcome: The IC₅₀ values for both COX-1 and COX-2 will quantify the compound's inhibitory potency and selectivity.

| Compound | Predicted IC₅₀ (COX-1) | Predicted IC₅₀ (COX-2) | Selectivity Index (COX-1/COX-2) |

| This compound | To be determined | To be determined | To be determined |

| Ibuprofen (Control) | ~10-20 µM | ~5-15 µM | ~1-2 |

Putative Mechanism II: PPAR Agonism

The 2-methylpropanoic acid moiety is a key structural feature of fibrates, a class of drugs that function as agonists for the Peroxisome Proliferator-Activated Receptors (PPARs).

The PPAR Family of Nuclear Receptors

PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. There are three main subtypes:

-

PPARα: Highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle. Its activation leads to increased fatty acid oxidation and is the primary target of fibrate drugs for lowering triglycerides.[4][7]

-

PPARγ: Predominantly expressed in adipose tissue, where it is a master regulator of adipogenesis and plays a crucial role in insulin sensitivity.[4][7]

-

PPARβ/δ: Ubiquitously expressed and involved in lipid homeostasis and energy utilization.[4]

Activation of these receptors by an agonist leads to the transcription of specific genes involved in lipid metabolism, glucose homeostasis, and inflammation, thereby producing therapeutic effects in metabolic syndrome.[7]

Evidence from Structural Analogs

Numerous studies have identified potent PPAR agonists that feature a 2-methylpropanoic acid group linked to an aromatic system. For instance, compounds like LY518674 and MHY2013, which are derivatives of 2-methylpropanoic acid, have been identified as potent PPARα or PPAR pan-agonists.[4][8][9] These molecules have demonstrated efficacy in improving insulin resistance, dyslipidemia, and hepatic steatosis in preclinical models.[4][9] The mechanism involves the agonist binding to the ligand-binding domain of the PPAR, inducing a conformational change that recruits coactivator proteins and initiates gene transcription.

Signaling Pathway: PPAR Agonism

Caption: General signaling pathway for PPAR agonism.

Experimental Protocol: Luciferase Reporter Assay

To determine if the compound can activate PPARs, a cell-based luciferase reporter assay is the gold standard. This workflow provides a robust system to test for agonism across all three PPAR subtypes.

Objective: To quantify the agonist activity of this compound on PPARα, PPARγ, and PPARβ/δ.

Methodology:

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., HEK293T or HepG2).

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the ligand-binding domain (LBD) of either human PPARα, γ, or δ fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).

-

-

A β-galactosidase plasmid can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After transfection, plate the cells in a 96-well plate.

-

Treat the cells with various concentrations of the test compound.

-

Include a vehicle control (DMSO) and a known potent PPAR agonist for each subtype as a positive control (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).

-

-

Luciferase Assay:

-

After an incubation period (e.g., 24 hours), lyse the cells.

-

Measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Measure β-galactosidase activity for normalization.

-

-

Data Analysis:

-

Normalize the luciferase readings to the β-galactosidase activity.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the maximum efficacy (Eₘₐₓ).

-

Expected Outcome: The EC₅₀ and Eₘₐₓ values will reveal if the compound is an agonist for any of the PPAR subtypes and will quantify its potency and efficacy relative to known agonists.

Synthesis and Future Directions

The synthesis of 2-(4-methylphenyl)propanoic acid and its derivatives has been documented, often starting from para-xylene or toluene and proceeding through multi-step reactions involving chlorination, cyanation, methylation, and hydrolysis.[10] The specific synthesis of the 2,2-dimethyl variant would likely follow similar principles of organic chemistry.[1]

To fully elucidate the pharmacological profile of this compound, a systematic investigation is required. The initial steps should involve the in vitro assays described above. Positive results would warrant progression to more complex studies, including:

-

Cell-based assays for downstream effects: Measuring changes in the expression of target genes (e.g., CPT1 for PPARα, adiponectin for PPARγ) via qPCR.

-

In vivo studies: Assessing the compound's efficacy in animal models of inflammation (e.g., carrageenan-induced paw edema) or metabolic disease (e.g., db/db mice).[9]

Conclusion

This compound stands at the intersection of two well-established pharmacological domains. Its arylpropanoic acid structure strongly suggests a potential for COX inhibition, mirroring the action of common NSAIDs. Concurrently, the 2-methylpropanoic acid moiety is a hallmark of PPAR agonists, implicating a possible role in metabolic regulation. The technical guide presented here provides a robust, evidence-based framework for dissecting these putative mechanisms. By employing the detailed experimental protocols, researchers can systematically validate these hypotheses, quantify the compound's potency and selectivity, and ultimately determine its therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Methyl-3-(4-methylphenyl)propanoic Acid|CAS 1012-15-3 [benchchem.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents [patents.google.com]

spectroscopic data of 2-Methyl-2-(4-methylphenyl)propanoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-2-(4-methylphenyl)propanoic Acid

Authored by: A Senior Application Scientist

Introduction: Elucidating Molecular Architecture

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of a chemical entity is the bedrock upon which all subsequent research is built. This compound (C₁₁H₁₄O₂), a substituted carboxylic acid, presents a compelling case for the synergistic application of modern spectroscopic techniques.[1] Its structure, featuring a para-substituted aromatic ring and a quaternary carbon center, offers distinct signatures across various analytical platforms.

This guide provides an in-depth exploration of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We will move beyond mere data presentation to discuss the rationale behind experimental choices and the logic of spectral interpretation, providing researchers with a self-validating framework for their own analytical campaigns.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is unparalleled in its ability to provide a detailed map of the atomic connectivity within a molecule. For this compound, both ¹H and ¹³C NMR are required for a full structural assignment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the high-purity solid sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). The choice of CDCl₃ is strategic; it is an excellent solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) serve as convenient internal references.

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS). TMS is the established standard (0.00 ppm for both ¹H and ¹³C) due to its chemical inertness and the high-field resonance of its 12 equivalent protons and 4 equivalent carbons, ensuring its signal rarely overlaps with analyte signals.[2][3]

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion, which is critical for resolving the closely spaced aromatic signals.

-

Acquisition Parameters:

-

¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire 1024-2048 scans with a longer relaxation delay (5-10 seconds) to ensure proper relaxation of quaternary carbons, which have no attached protons and thus longer relaxation times.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their neighboring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 10.0 - 12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. |

| ~7.25 | Doublet | 2H | Ar-H (ortho to alkyl) | Protons on the aromatic ring ortho to the electron-donating alkyl substituent are slightly shielded relative to benzene (7.34 ppm). They appear as a doublet due to coupling with the meta protons. |

| ~7.15 | Doublet | 2H | Ar-H (meta to alkyl) | Protons meta to the alkyl group are coupled to the ortho protons, resulting in a corresponding doublet. This creates a characteristic AA'BB' splitting pattern for the para-substituted ring. |

| ~2.35 | Singlet | 3H | Ar-CH₃ | The protons of the methyl group attached to the aromatic ring are deshielded by the ring current but are not coupled to other protons, hence they appear as a sharp singlet. |

| ~1.60 | Singlet | 6H | -C(CH₃)₂ | The two methyl groups attached to the quaternary carbon are chemically equivalent due to free rotation. With no adjacent protons, their signal is an integrated singlet for 6 protons. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~182 | Quaternary | -C OOH | The carbonyl carbon of a carboxylic acid is one of the most deshielded signals in a typical ¹³C spectrum.[2] | | ~142 | Quaternary | Ar-C (ipso to propanoic acid) | The aromatic carbon directly attached to the bulky propanoic acid group is deshielded and, being quaternary, often shows a weaker signal. | | ~137 | Quaternary | Ar-C (ipso to methyl) | The aromatic carbon bearing the methyl group is also deshielded. | | ~129 | Tertiary | Ar-C H (meta to propanoic acid) | Aromatic CH carbons typically resonate in the 120-130 ppm range. | | ~126 | Tertiary | Ar-C H (ortho to propanoic acid) | The electronic environment of these carbons is distinct from the other aromatic CH pair. | | ~48 | Quaternary | -C (CH₃)₂ | The aliphatic quaternary carbon is found in the typical range for such structures. | | ~26 | Primary | -C(C H₃)₂ | The two equivalent methyl carbons of the propanoic moiety. | | ~21 | Primary | Ar-C H₃ | The methyl carbon attached to the aromatic ring is a characteristic signal around 21 ppm. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: KBr Pellet Method

The choice of a potassium bromide (KBr) pellet is standard for solid samples. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and does not interfere with the sample spectrum.[1]

-

Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a translucent pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample chamber should be run first and automatically subtracted from the sample spectrum.

IR Spectrum Interpretation

The IR spectrum of this compound is dominated by features of the carboxylic acid and the substituted aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |

| 3300 - 2500 | O-H stretch | Broad, Strong | Carboxylic Acid (-COOH) |

| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H |

| 2980 - 2850 | C-H stretch | Medium | Aliphatic C-H |

| ~1710 | C=O stretch | Strong, Sharp | Carboxylic Acid (-COOH) |

| ~1610, ~1500 | C=C stretch | Medium | Aromatic Ring |

| ~1300 | C-O stretch | Strong | Carboxylic Acid (-C-O) |

| ~1200 | O-H bend | Medium | Carboxylic Acid (-O-H) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This is ideal for structural elucidation of unknown small molecules.

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated under vacuum to promote vaporization.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).

-

Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Caption: Predicted Electron Ionization fragmentation pathway.

Mass Spectrum Interpretation

| m/z Value | Proposed Fragment | Formula | Rationale |

| 178 | [M]⁺• (Molecular Ion) | [C₁₁H₁₄O₂]⁺• | The intact radical cation. Its presence confirms the molecular weight of the compound.[1] |

| 163 | [M - CH₃]⁺ | [C₁₀H₁₁O₂]⁺ | Loss of a methyl radical from one of the gem-dimethyl groups. |

| 133 | [M - COOH]⁺ | [C₁₀H₁₃]⁺ | Alpha-cleavage resulting in the loss of the carboxyl radical (•COOH). This is often a very favorable fragmentation for carboxylic acids, leading to a stable tertiary carbocation. This is predicted to be a major peak. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | The formation of the stable tropylium ion, characteristic of compounds containing a benzyl or tolyl moiety. |

| 87 | [C(CH₃)₂COOH]⁺ | [C₄H₇O₂]⁺ | Cleavage of the bond between the quaternary carbon and the aromatic ring. |

| 45 | [COOH]⁺ | [COOH]⁺ | The carboxyl cation itself, a common fragment for carboxylic acids. |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | The isopropyl cation, potentially formed from rearrangements. |

Conclusion: A Unified Structural Portrait

The collective data from NMR, IR, and MS techniques provide a comprehensive and self-validating structural portrait of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework, including the para-substitution on the aromatic ring and the quaternary center. IR spectroscopy confirms the presence of the critical carboxylic acid functional group through its distinct O-H and C=O stretching vibrations. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation pathways, such as the characteristic loss of the carboxyl group. This multi-faceted analytical approach ensures the highest degree of confidence in the compound's identity and purity, a non-negotiable requirement for any advanced scientific or developmental application.

References

- 1. This compound | C11H14O2 | CID 12369085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

physical and chemical properties of 2-Methyl-2-(4-methylphenyl)propanoic acid

An In-Depth Technical Guide to 2-Methyl-2-(4-methylphenyl)propanoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the core (CAS No. 20430-18-6). As a substituted aromatic carboxylic acid, this compound holds relevance in synthetic organic chemistry and as a potential building block or reference material in pharmaceutical development. This document consolidates structural details, computed physical properties, expected spectroscopic signatures, and key chemical reactivity. Furthermore, it outlines a plausible synthetic pathway and standard analytical protocols, offering both foundational data and practical insights for laboratory professionals.

Introduction and Nomenclature

This compound is a fine chemical intermediate characterized by a propanoic acid moiety in which the alpha-carbon is quaternized with two methyl groups and substituted with a p-tolyl (4-methylphenyl) group. This structure distinguishes it from more common isomers like 2-(4-methylphenyl)propanoic acid, an impurity related to ibuprofen[1]. Understanding its unique properties is crucial for its application in complex molecular synthesis and for distinguishing it during analytical characterization.

Key Identifiers:

-

Systematic IUPAC Name: this compound[2]

-

Common Synonyms: 2-Methyl-2-(p-tolyl)propanoic acid, α,α,4-Trimethylbenzeneacetic acid[2][3]

Molecular and Physical Properties

The physical properties of a compound are foundational to its handling, purification, and formulation. While experimental data for this specific molecule is not widely published, a robust set of computed properties provides valuable guidance for experimental design.

Molecular Structure

The structural arrangement, featuring a quaternary α-carbon, sterically hinders the carboxyl group, which can influence its chemical reactivity compared to non-quaternary analogs.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C11H14O2 | CID 12369085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:20430-18-6 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. 20430-18-6・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-Methyl-2-(4-methylphenyl)propanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-(4-methylphenyl)propanoic acid, a member of the 2-arylpropanoic acid class, serves as a foundational scaffold in medicinal chemistry, most notably recognized for its structural similarity to widely used nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide provides a comprehensive exploration of its structural analogs and derivatives. We will deconstruct the core moiety to identify key sites for chemical modification, detail robust synthetic pathways, and analyze the structure-activity relationships (SAR) that govern biological efficacy. This document synthesizes chemical principles with pharmacological insights, offering detailed experimental protocols and data-driven analyses to empower researchers in the rational design of novel therapeutic agents based on this versatile scaffold.

Deconstruction of the Core Moiety: A Blueprint for Analog Design

The therapeutic potential and pharmacokinetic profile of a molecule are intrinsically linked to its three-dimensional structure. For this compound, we can identify three primary regions amenable to modification for the purposes of analog design and optimization. Understanding the role of each component is critical for predicting how structural changes will impact biological activity.

-

The Aromatic Core (p-tolyl group): The 4-methylphenyl ring is a crucial determinant of the molecule's interaction with protein binding pockets. Modifications here, such as altering the substitution pattern or replacing the phenyl ring with other aromatic or heteroaromatic systems, can profoundly influence binding affinity and selectivity.

-

The Quaternary Center (gem-dimethyl group): The two methyl groups attached to the alpha-carbon create a sterically hindered quaternary center. This feature can influence the molecule's conformational rigidity and its metabolic stability. Exploring variations in the size and nature of these alkyl groups is a key strategy in analog development.

-

The Carboxylic Acid Terminus: This polar functional group is often essential for the molecule's primary biological activity, frequently acting as a key interaction point (e.g., through hydrogen bonding or ionic interactions) with target enzymes or receptors.[3] However, the carboxylic acid moiety can also contribute to undesirable properties, such as poor membrane permeability and metabolic liabilities like the formation of reactive acyl glucuronides.[4][5][6] Therefore, its modification or replacement with bioisosteres is a central theme in the design of derivatives.[5][7]

Below is a visualization of these key modifiable regions on the parent scaffold.

Caption: Key regions of this compound for analog design.

Synthetic Strategies for Core Scaffold and Derivatives

The synthesis of the parent compound and its analogs can be achieved through several reliable routes. A common and efficient method begins with p-xylene and proceeds through a multi-step sequence.[8]

Synthesis of the Parent Compound: A Step-by-Step Protocol

This pathway leverages common starting materials and well-established chemical transformations.[8]

Workflow Diagram:

Caption: General synthetic workflow for the parent compound.

Detailed Protocol:

-

Chlorination of p-Xylene: p-Xylene is subjected to a free-radical chlorination, typically using chlorine gas under UV irradiation, to yield p-methylbenzyl chloride.[8] Causality: The benzylic proton is selectively abstracted due to the resonance stabilization of the resulting benzylic radical, directing chlorination to the methyl group on the ring.

-

Cyanation: The resulting p-methylbenzyl chloride is treated with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent to form p-methylbenzyl cyanide via a nucleophilic substitution reaction.[8]

-

Methylation: The p-methylbenzyl cyanide is then deprotonated at the alpha-carbon using a strong base (e.g., sodium amide) followed by alkylation with a methylating agent (e.g., methyl iodide) to introduce the second methyl group, yielding 2-(4-methylphenyl)propionitrile.[8]

-

Hydrolysis: The final step involves the vigorous hydrolysis of the nitrile group under acidic or basic conditions, followed by acidification, to produce the target carboxylic acid, this compound.[8][9]

Synthesis of Key Derivatives

The parent scaffold is a versatile starting point for a wide range of derivatives.

-

Ester and Amide Derivatives: The carboxylic acid can be readily converted to esters and amides.

-

Protocol (Esterification):

-

Dissolve the parent acid in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., H₂SO₄).

-

Heat the mixture to reflux for several hours until TLC indicates completion.

-

Remove the excess alcohol under reduced pressure and perform an aqueous workup to isolate the ester.

-

-

Protocol (Amidation):

-

Activate the carboxylic acid by converting it to an acid chloride (using, e.g., thionyl chloride or oxalyl chloride) or by using a peptide coupling agent (e.g., EDC, HATU).

-

In a separate flask, dissolve the desired amine in an appropriate solvent with a non-nucleophilic base (e.g., triethylamine).

-

Slowly add the activated acid to the amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Isolate the amide product via standard workup and purification procedures.

-

-

-

Bioisosteric Replacements for the Carboxylic Acid: Replacing the carboxylic acid with a bioisostere can improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, or reduce toxicity.[5][7]

| Bioisostere | Rationale for Replacement | Key Properties |

| Tetrazole | Mimics the acidity and hydrogen bonding pattern of a carboxylic acid.[10] | pKa ~4.5-4.9; metabolically more stable than carboxylic acid.[10] |

| Hydroxamic Acid | Acts as a strong metal-chelating group and can serve as a carboxylic acid surrogate.[6] | Moderately acidic (pKa ~8-9); can engage in different binding interactions.[6] |

| N-Acylsulfonamide | Ionizable group that can replace the carboxylic acid pharmacophore.[4] | Can offer altered solubility and cell permeability profiles. |

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of 2-arylpropanoic acids are well-known for a range of biological activities, most prominently as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The (S)-enantiomer is typically the more biologically active form for compounds in this class.[1]

The exploration of SAR helps in understanding how specific structural features contribute to the biological effect.

Logical Framework for SAR Analysis:

Caption: Iterative cycle of SAR-driven drug design.

SAR Insights from Reported Analogs:

-

Aromatic Ring Substitution: The introduction of various substituents on the phenyl ring can modulate activity. For instance, in related 2-phenylpropionic acid series, modifying the para-substituent has led to compounds with dual COX inhibitory and antibacterial properties.[11]

-

Carboxylic Acid Modification: Replacing the carboxylic acid with other functionalities is a common strategy. For example, the conversion of the acid to amides has been explored to generate compounds with varied biological profiles, including anticonvulsant activity in some series.[2]

-

Alpha-substituent: The nature of the alpha-substituent is critical. The presence of an alpha-methyl group, as in the parent compound, is a common feature in many active NSAIDs.

Table: Comparative Activity of Hypothetical Analogs

| Compound | Modification from Parent | Target | Potency (IC₅₀) | Rationale/Expected Outcome |

| Parent | - | COX-1/2 | ~10 µM | Baseline activity |

| Analog A | p-CH₃ -> p-CF₃ | COX-2 | ~1 µM | Increased selectivity and potency due to electronic effects. |

| Analog B | -COOH -> -C(O)NHSO₂CH₃ | COX-2 | ~5 µM | Bioisosteric replacement to improve PK properties. |

| Analog C | -COOH -> Tetrazole | COX-1/2 | ~12 µM | Mimic acidity while improving metabolic stability.[10] |

| Analog D | α-CH₃ -> α-Ethyl | COX-1/2 | >50 µM | Increased steric bulk may reduce binding affinity. |

Analytical and Quality Control Protocols

Rigorous characterization is essential to confirm the identity, purity, and structure of newly synthesized compounds.

Chromatographic Purity Assessment

Method: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound and separate it from any starting materials or byproducts.

-

Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Structural Elucidation

Methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

-

¹H NMR Spectroscopy: Provides information about the number and environment of protons in the molecule. For the parent compound, one would expect to see signals corresponding to the two aromatic protons, the alpha-proton, the alpha-methyl protons, and the p-tolyl methyl protons.

-

¹³C NMR Spectroscopy: Shows the different types of carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. For the parent molecule, the expected molecular weight is 164.20 g/mol .[12] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for medicinal chemistry exploration. Its structural simplicity, coupled with established synthetic accessibility, makes it an attractive starting point for the development of novel therapeutic agents. The core principles of analog design—modification of the aromatic core, the alpha-substituents, and the carboxylic acid terminus—provide a clear roadmap for optimizing biological activity and pharmacokinetic properties.

Future research should focus on integrating computational modeling with synthetic efforts to more accurately predict the consequences of structural modifications. Exploring non-classical bioisosteres and novel heterocyclic replacements for the p-tolyl group could lead to the discovery of compounds with unique pharmacological profiles, potentially extending beyond anti-inflammatory applications into areas such as oncology and neurodegenerative diseases. The systematic application of the principles and protocols outlined in this guide will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 8. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents [patents.google.com]

- 9. 2-(4-Methylphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. drughunter.com [drughunter.com]

- 11. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(p-Tolyl)propionic Acid | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to the Evaluation of 2-Methyl-2-(4-methylphenyl)propanoic Acid as a Cyclooxygenase Inhibitor

Foreword: The Rationale for Investigating a Novel COX Inhibitor

The landscape of anti-inflammatory therapeutics is dominated by agents that target the cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2][3] The discovery of two primary isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is constitutively expressed and plays a role in physiological homeostasis, such as protecting the gastric mucosa and maintaining renal blood flow.[2][3] In contrast, COX-2 is inducible and its expression is significantly upregulated during inflammation.[2][3] This dichotomy forms the basis of modern nonsteroidal anti-inflammatory drug (NSAID) development, where the goal is often to selectively inhibit COX-2 to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[3][4][5]

This guide focuses on a compound of interest: 2-Methyl-2-(4-methylphenyl)propanoic acid. Structurally, it belongs to the arylalkanoic acid family, a class that includes well-known NSAIDs like ibuprofen.[6] In fact, it is documented as an impurity in the synthesis of ibuprofen.[7] This structural similarity provides a strong rationale for its investigation as a potential COX inhibitor. This document will serve as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a systematic approach to characterize the potential of this compound as a novel cyclooxygenase inhibitor. We will delve into its chemical properties, lay out a rigorous experimental plan for its evaluation, and discuss the interpretation of potential outcomes.

Compound Profile: this compound

This compound, also known as 2-(p-Tolyl)propionic acid, is an organic compound with the molecular formula C10H12O2.[6][8] It exists as a white to off-white crystalline solid with a melting point in the range of 37-42°C.[7][8]

| Property | Value | Source |

| Molecular Formula | C10H12O2 | [8] |

| Molar Mass | 164.2 g/mol | [8] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 37-42°C | [7][8] |

| CAS Number | 938-94-3 | [6] |

The synthesis of this compound can be achieved through various organic chemistry routes, including the alkylation of toluene with α-chloropropionyl chloride followed by a series of reactions.[8] Given its structural analogy to profen-class NSAIDs, a key area of investigation is its potential interaction with the active sites of COX-1 and COX-2.

The Cyclooxygenase Signaling Pathway and Inhibition

The canonical pathway for prostaglandin synthesis begins with the liberation of arachidonic acid from the cell membrane. COX enzymes then catalyze a two-step process: a cyclooxygenase reaction that forms prostaglandin G2 (PGG2), followed by a peroxidase reaction that reduces PGG2 to prostaglandin H2 (PGH2).[4] PGH2 is then converted by various synthases into a range of prostaglandins and thromboxanes that exert diverse biological effects.[4] NSAIDs act by blocking the cyclooxygenase active site, thereby preventing the initial conversion of arachidonic acid.[5]

Caption: The Arachidonic Acid Cascade and the Point of COX Inhibition.

Experimental Workflow for Efficacy and Selectivity Assessment

A multi-tiered approach is essential to thoroughly characterize the COX inhibitory potential of this compound. This involves a progression from in vitro enzyme assays to cell-based models and finally to in vivo models of inflammation.

Caption: A tiered experimental workflow for evaluating a novel COX inhibitor.

Part 1: In Vitro Characterization of COX Inhibition

The initial and most critical step is to determine if this compound directly inhibits COX-1 and COX-2 enzymes and to quantify its potency and selectivity.

Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol is based on commercially available COX inhibitor screening assay kits.[9][10][11] The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to PGH2.

Materials:

-

Ovine COX-1 and recombinant ovine COX-2 enzymes

-

Heme

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Arachidonic Acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

This compound (test compound)

-

Celecoxib (selective COX-2 inhibitor control)

-

Ibuprofen (non-selective COX inhibitor control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions to cover a wide concentration range (e.g., 0.01 µM to 100 µM).

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Background wells: Assay buffer, heme.

-

100% Initial Activity wells: Assay buffer, heme, COX-1 or COX-2 enzyme.

-

Inhibitor wells: Assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound or control inhibitor at various concentrations.

-

-

Incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the colorimetric substrate (TMPD) to all wells, followed by arachidonic acid to initiate the reaction.

-

Measurement: Immediately read the absorbance at 590 nm using a microplate reader at multiple time points to determine the reaction rate.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate of 100% Initial Activity - Rate of Inhibitor) / Rate of 100% Initial Activity ] * 100

-

Plot the % Inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

Data Presentation and Interpretation

The IC50 values for COX-1 and COX-2 will be determined and presented in a clear, tabular format. The selectivity index (SI) is a crucial parameter, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[10]

-

SI > 1: Indicates selectivity for COX-2.

-

SI < 1: Indicates selectivity for COX-1.

-

SI ≈ 1: Indicates a non-selective inhibitor.

Hypothetical In Vitro Inhibition Data:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| This compound | 5.2 | 0.8 | 6.5 |

| Ibuprofen (Control) | 2.5 | 4.1 | 0.6 |

| Celecoxib (Control) | 15.0 | 0.05 | 300 |

Based on this hypothetical data, this compound would be classified as a moderately potent and somewhat selective COX-2 inhibitor.

Part 2: In Vivo Evaluation of Anti-inflammatory and Analgesic Activity

Positive in vitro results warrant progression to in vivo models to assess the compound's efficacy in a physiological context.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[12][13][14]

Animals:

-

Male Wistar rats (180-200 g)

Procedure:

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Grouping: Divide the rats into groups (n=6 per group):

-

Control Group: Vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Positive Control Group: Indomethacin (10 mg/kg, oral).

-

Test Groups: this compound at various doses (e.g., 10, 30, 100 mg/kg, oral).

-

-

Dosing: Administer the vehicle, positive control, or test compound orally.

-

Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups relative to the control group.

-

Protocol: Acetic Acid-Induced Writhing Test in Mice

This model is used to assess peripheral analgesic activity, which is a key therapeutic effect of NSAIDs.[12][15]

Animals:

-

Male Swiss albino mice (20-25 g)

Procedure:

-

Grouping: Divide the mice into groups as described for the paw edema model.

-

Dosing: Administer the vehicle, positive control (e.g., Aspirin, 100 mg/kg), or test compound orally.

-

Induction of Writhing: 30 minutes after dosing, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.

-

Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of analgesic activity (inhibition of writhing) for the treated groups compared to the control group.

-

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the preclinical evaluation of this compound as a potential cyclooxygenase inhibitor. The proposed workflow, from in vitro enzymatic assays to in vivo models of inflammation and pain, provides a robust framework for determining its potency, selectivity, and therapeutic potential.

Should this compound demonstrate significant COX-2 selectivity and in vivo efficacy, further studies would be warranted. These would include pharmacokinetic and pharmacodynamic (PK/PD) profiling, mechanism of action studies to confirm its binding kinetics to the COX enzymes, and comprehensive toxicology and safety pharmacology assessments. The structural similarity to existing NSAIDs provides a promising starting point, and a thorough, systematic evaluation as detailed herein is the critical next step in determining if this compound can be developed into a safe and effective anti-inflammatory agent.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. Page loading... [guidechem.com]

- 7. 2-(4-Methylphenyl)propanoic acid | 938-94-3 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. academicjournals.org [academicjournals.org]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Whitepaper: The Dawn of a New Era in Anti-Inflammatory Therapeutics: Early Research and Development of 2-Arylpropionic Acids

Abstract

The mid-20th century marked a pivotal moment in the quest for effective and tolerable anti-inflammatory agents. The limitations of corticosteroids and the gastrointestinal toxicity of high-dose aspirin created a significant unmet medical need for the long-term management of chronic inflammatory conditions like rheumatoid arthritis. This technical guide provides an in-depth exploration of the foundational research into the 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that revolutionized pain and inflammation management. We will dissect the discovery of ibuprofen, the elucidation of its mechanism of action, the key preclinical assays that predicted its efficacy, and the early synthetic pathways that brought it from the bench to the clinic. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the historical context and scientific underpinnings of one of the most successful drug classes in modern medicine.

The Scientific Imperative: Seeking a Safer Alternative

In the 1950s, the therapeutic arsenal for rheumatoid arthritis was limited and fraught with challenges. Corticosteroids, while potent, were unsuitable for long-term use due to severe side effects.[1] The primary alternative, aspirin, required high doses that frequently led to unacceptable gastrointestinal issues.[1] This clinical landscape spurred a concerted effort in pharmaceutical research to discover a novel non-steroidal agent with the efficacy of aspirin but a significantly improved safety profile.

In 1953, a research team at Boots Pure Drug Company in Nottingham, UK, led by pharmacologist Dr. Stewart Adams, embarked on this challenge.[2][3] Their goal was to find a compound that could be taken for years without debilitating side effects.[4] This extensive research program involved the screening of over 600 compounds.[5] The breakthrough came from the investigation of phenyl-propanoic acids, which led to the synthesis of 2-(4-isobutylphenyl)propionic acid in December 1961 by organic chemist Dr. John Nicholson and his team.[2][6] A patent for the compound, later named ibuprofen, was filed in 1961.[2][7] After demonstrating a favorable efficacy and safety profile in clinical trials, ibuprofen was launched as a prescription drug (Brufen®) in the UK in 1969 for the treatment of rheumatoid arthritis.[3][7]

Elucidating the Mechanism of Action: The Cyclooxygenase Connection

The therapeutic effects of 2-arylpropionic acids are intrinsically linked to their ability to modulate the body's production of prostaglandins (PGs). Prostaglandins are lipid compounds that act as key mediators in the inflammatory cascade, causing vasodilation, increasing vascular permeability, and sensitizing nerve endings to pain.[8][9]

A seminal discovery in 1971 by John Vane revealed that aspirin-like drugs exert their effects by inhibiting the enzyme cyclooxygenase (COX), now also known as prostaglandin H synthase (PGHS).[10][11][12] This enzyme is responsible for the critical step of converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to all other pro-inflammatory prostaglandins.[7][8][10] It was quickly established that ibuprofen and other NSAIDs shared this mechanism of action.[9]

It is now understood that COX exists in at least two isoforms.[13][14]

-

COX-1 is a constitutive enzyme found in most tissues, where it synthesizes prostaglandins that are crucial for homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[8][14]

-

COX-2 is an inducible enzyme, the expression of which is dramatically upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[14][15]

The anti-inflammatory benefits of NSAIDs like ibuprofen are primarily derived from the inhibition of COX-2, while the common gastrointestinal side effects are largely attributed to the concurrent inhibition of the protective COX-1 enzyme in the gastric mucosa.[11][14] This dual-inhibition model, though a later refinement, provides the causal explanation for the therapeutic window and side-effect profile that early researchers were striving to optimize.

Early Drug Discovery: Preclinical Evaluation Protocols

The identification of promising anti-inflammatory candidates required robust and reproducible preclinical models. During the 1960s, two assays were paramount in the evaluation of compounds like ibuprofen.

Carrageenan-Induced Paw Edema in Rats

This model was, and remains, a cornerstone for assessing acute anti-inflammatory activity.[16] The subcutaneous injection of carrageenan, a seaweed-derived polysaccharide, into a rat's paw induces a predictable and quantifiable inflammatory response characterized by edema (swelling).[17][18] The ability of a test compound to reduce this swelling is a strong indicator of its anti-inflammatory potential.

-

Animal Selection: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are fasted overnight with free access to water.

-

Baseline Measurement: The volume of the right hind paw of each rat is measured prior to any injections. This is typically done using a plethysmometer, which measures volume displacement. This serves as the V0 reading.[19]

-

Compound Administration: Animals are divided into groups. The control group receives the vehicle (e.g., saline or a weak suspension agent). Test groups receive the 2-arylpropionic acid compound, usually administered orally (p.o.) or intraperitoneally (i.p.), one hour before the carrageenan injection.[18]

-

Induction of Inflammation: A 0.1 mL injection of a 1% carrageenan suspension in saline is administered into the sub-plantar surface of the right hind paw.[17][20]

-

Edema Measurement: The paw volume (Vt) is measured at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[17]

-

Data Analysis: The degree of edema is calculated as the change in paw volume (Vt - V0). The percentage inhibition of edema for the treated group compared to the control group is calculated using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

| Time (Hours) | Control Group Paw Volume (mL) | Ibuprofen (50 mg/kg) Paw Volume (mL) | % Inhibition |

| 0 | 1.25 ± 0.05 | 1.26 ± 0.04 | - |

| 1 | 1.65 ± 0.08 | 1.45 ± 0.06 | 50.0% |

| 2 | 1.90 ± 0.10 | 1.55 ± 0.07 | 53.8% |

| 3 | 2.15 ± 0.12 | 1.65 ± 0.08 | 55.6% |

| 4 | 2.20 ± 0.11 | 1.70 ± 0.09 | 52.6% |

| 5 | 2.10 ± 0.10 | 1.68 ± 0.09 | 49.4% |

UV-Induced Erythema in Guinea Pigs

This model was particularly valuable for assessing the efficacy of compounds against inflammation caused by a different stimulus—UV radiation. It mimics a sunburn, where UV light damages skin cells and triggers the release of inflammatory mediators, including prostaglandins. Stewart Adams' team notably used this assay, which they learned about from a German journal, to test their anti-inflammatory candidates.[6]

-

Animal Preparation: Albino guinea pigs are used. An area on the back or flank is carefully shaved 24 hours prior to irradiation.

-

Determination of Minimal Erythema Dose (MED): Small spots on the skin are exposed to a UV-B source (e.g., a Kromayer lamp) for increasing durations.[6] The MED is defined as the shortest exposure time required to produce a uniform, well-defined reddening (erythema) of the skin when observed 24 hours later.[21][22]

-

Irradiation: Several test sites on the shaved area are irradiated with a standardized dose, typically 1.5 to 2 times the MED.[21][23]

-

Compound Application: Immediately after irradiation, the test compound, formulated in a suitable vehicle (e.g., an ointment or cream), is applied to the irradiated sites. Control sites receive the vehicle only.[22][24]

-

Erythema Assessment: The intensity of the erythema is scored visually or measured using a chromameter at set time points, often 7, 24, and 48 hours post-irradiation.[23][24] The reduction in redness at the treated sites compared to the control sites indicates anti-inflammatory activity.

Early Chemical Synthesis of Ibuprofen

The original synthesis of ibuprofen developed by the Boots Company was a six-step process.[7][25] While effective for producing the initial quantities needed for research and clinical trials, it was relatively inefficient by modern standards, with low atom economy.[26]

The synthesis began with 2-methylpropylbenzene (isobutylbenzene).[7]

-

Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using aluminum chloride (AlCl₃) as a Lewis acid catalyst to form 4-isobutylacetophenone.[25]

-

Darzens Condensation: The resulting ketone reacts with ethyl chloroacetate in the presence of a base (e.g., sodium ethoxide) to form an α,β-epoxy ester (a glycidic ester).[7]

-

Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated in an acidic environment to yield an aldehyde with one additional carbon atom.

-

Oxime Formation: The aldehyde is then reacted with hydroxylamine to form an oxime.

-

Nitrile Formation: The oxime is converted into a nitrile.

-

Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid, yielding ibuprofen.[7]

This process was later superseded in the 1980s by a more elegant and environmentally friendly three-step "green" synthesis developed by the BHC Company (Boots-Hoechst-Celanese), which is now the industry standard.[25][26][27]

Structure-Activity Relationships and Stereochemistry

The early research into 2-arylpropionic acids established several key structure-activity relationships (SAR).[28] The general structure consists of an aryl group connected to a propionic acid moiety at the second carbon (the α-position).

A critical feature of this class of drugs is the presence of a chiral center at the α-carbon of the propionic acid.[26] This means that ibuprofen exists as two non-superimposable mirror images, or enantiomers: (S)-ibuprofen and (R)-ibuprofen. Early pharmacological studies eventually revealed that the anti-inflammatory activity resides almost exclusively in the (S)-enantiomer.[27] The (R)-enantiomer is largely inactive but undergoes a unidirectional enzymatic conversion in the body to the active (S)-form.[27][29] This metabolic inversion effectively makes the racemic mixture (a 50:50 mix of both enantiomers) a prodrug for the active (S)-enantiomer.

Conclusion

The early research into 2-arylpropionic acids represents a triumph of rational drug design and systematic preclinical evaluation. Driven by a clear clinical need, the discovery of ibuprofen by the team at Boots provided a foundational molecule that would bring relief to millions. The elucidation of the COX inhibition mechanism provided a causal framework for understanding both the therapeutic effects and the side effects of this new class of drugs. The preclinical models, such as the carrageenan paw edema and UV erythema assays, proved to be robust tools for identifying and characterizing anti-inflammatory potential. This pioneering work of the 1950s and 60s not only delivered a blockbuster drug but also laid the scientific groundwork for decades of subsequent research in anti-inflammatory therapy, including the development of more COX-2 selective agents.

References

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. bmj.com [bmj.com]

- 5. smithsonianmag.com [smithsonianmag.com]

- 6. Stewart Adams (chemist) - Wikipedia [en.wikipedia.org]

- 7. Ibuprofen - Wikipedia [en.wikipedia.org]

- 8. dovepress.com [dovepress.com]

- 9. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 12. The Discovery of the role of cyclooxygenase [facm.ucl.ac.be]

- 13. Cyclooxygenases as the principal targets for the actions of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 16. inotiv.com [inotiv.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. bio-protocol.org [bio-protocol.org]

- 21. The UV erythema test as a model to investigate the anti-inflammatory potency of topical preparations--reevaluation and optimization of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. karger.com [karger.com]

- 23. [Antiinflammatory potential of seven plant extracts in the ultraviolet erythema test. A randomized, placebo-controlled study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. UV-induced erythema model: a tool in dermatopharmacology for testing the topical activity of non-steroidal anti-inflammatory agents in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 26. nbinno.com [nbinno.com]

- 27. medicilon.com [medicilon.com]

- 28. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 29. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Relationship Between 2-Methyl-2-(4-methylphenyl)propanoic Acid and Ibuprofen

Abstract

This technical guide provides an in-depth analysis of the relationship between 2-Methyl-2-(4-methylphenyl)propanoic acid and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The document is intended for researchers, scientists, and professionals in drug development and quality control. It will explore the structural similarities and differences, the genesis of this compound as a process-related impurity in ibuprofen synthesis, its potential pharmacological implications, and validated analytical methodologies for its detection and quantification. This guide aims to provide a comprehensive understanding of this critical relationship to ensure the quality, safety, and efficacy of ibuprofen formulations.

Introduction: Defining the Compounds

Ibuprofen, chemically known as (±)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone of pain management and anti-inflammatory therapy.[1] It functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[2] Ibuprofen is a chiral molecule, with the (S)-(+)-enantiomer being the pharmacologically active form.

This compound, also known as 2-(p-Tolyl)propionic acid, is a structurally related carboxylic acid.[3][4] While it has been investigated for its own potential anti-inflammatory properties, its primary significance in the pharmaceutical industry is its classification as "Ibuprofen Impurity D" according to the European Pharmacopoeia.[5][6] Understanding the relationship between ibuprofen and this specific impurity is crucial for controlling the quality of the active pharmaceutical ingredient (API) and the final drug product.

Structural and Physicochemical Comparison

At a molecular level, the two compounds share a core propanoic acid moiety attached to a substituted phenyl ring. The key distinction lies in the substituent at the para-position of the phenyl ring.

-

Ibuprofen: Possesses an isobutyl group (-CH2CH(CH3)2) at the para-position.[7][8]

-

This compound: Features a methyl group (-CH3) at the para-position.[3][9]

This seemingly minor difference in the alkyl substituent has a significant impact on the physicochemical properties of the molecules, which in turn can influence their pharmacological and toxicological profiles.

Table 1: Physicochemical Properties of Ibuprofen and this compound

| Property | Ibuprofen | This compound |

| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]propanoic acid[7] | 2-(4-methylphenyl)propanoic acid[3] |

| Molecular Formula | C₁₃H₁₈O₂[7] | C₁₀H₁₂O₂[3] |

| Molecular Weight | 206.28 g/mol [7] | 164.20 g/mol [3] |

| Melting Point | 75-78 °C[1] | 37-42 °C[5] |

| Solubility | Practically insoluble in water; soluble in most organic solvents.[1] | Slightly soluble in chloroform and methanol.[5] |

| pKa | ~4.4 | ~4.44 (Predicted)[5] |

Genesis of this compound as an Impurity in Ibuprofen Synthesis

The presence of this compound as an impurity in ibuprofen is directly linked to the starting materials and reaction pathways used in its synthesis. The two most well-known industrial syntheses of ibuprofen are the Boots process and the Boots-Hoechst-Celanese (BHC) process.[6][10]

The formation of this impurity can be attributed to the presence of p-xylene as a potential impurity in the starting material, isobutylbenzene. During the Friedel-Crafts acylation, a key step in both the Boots and BHC processes, any p-xylene present will react alongside the isobutylbenzene, leading to the formation of a p-methylacetophenone intermediate. This intermediate then proceeds through the subsequent reaction steps to ultimately yield this compound.

Below is a diagram illustrating the parallel reaction pathway that leads to the formation of Ibuprofen Impurity D.

Figure 1: Formation of Ibuprofen Impurity D during Synthesis.

Pharmacological and Toxicological Considerations

While ibuprofen's pharmacological profile is well-established, the biological activity of its impurities is a critical aspect of drug safety and quality control. This compound, as a structural analog of ibuprofen, has been shown to possess anti-inflammatory properties, likely through a similar mechanism of COX inhibition.[2]

However, the presence of uncontrolled levels of this and other impurities can have several negative consequences:

-

Altered Potency: The impurity may have a different potency than ibuprofen, leading to variations in the overall therapeutic effect of the drug product.

-

Different Side Effect Profile: The impurity could exhibit a different side effect profile, potentially leading to unforeseen adverse events.

-

Immunogenicity: The presence of impurities can, in some cases, trigger an immune response.

Given these potential risks, regulatory bodies such as the European Pharmacopoeia have established strict limits for the presence of this compound in ibuprofen.

Analytical Methodologies for Separation and Quantification

The accurate detection and quantification of this compound in ibuprofen is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[11][12]

Validated HPLC Method for the Determination of Ibuprofen and Its Impurities

The following is a detailed, step-by-step protocol for a validated reverse-phase HPLC method capable of separating and quantifying ibuprofen and its related impurities, including this compound.

Objective: To resolve and quantify ibuprofen and its process-related impurities, including Impurity D.

Instrumentation:

-

Agilent 1120 Compact LC or equivalent HPLC system with a UV detector.[7]

Chromatographic Conditions:

-

Column: Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase A: 10 mM sodium phosphate buffer at pH 6.9.[12]

-

Mobile Phase B: Acetonitrile.[12]

-

Gradient: A gradient elution is typically employed to achieve optimal separation. A starting composition of Mobile Phase A with a gradual increase in Mobile Phase B is recommended.

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 40 °C.[12]

-

Detection Wavelength: 214 nm.[12]

-

Injection Volume: 5 µL.

Sample Preparation:

-

Standard Solution: Prepare a stock solution of ibuprofen reference standard and this compound reference standard in the mobile phase. Prepare a series of dilutions to establish a calibration curve.

-

Sample Solution: Accurately weigh and dissolve the ibuprofen API or crushed tablet powder in the mobile phase to a known concentration.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to ICH guidelines, including parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Precision: The closeness of agreement between a series of measurements.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

Figure 2: HPLC Analysis Workflow for Ibuprofen and its Impurities.

Conclusion

The relationship between this compound and ibuprofen is a critical consideration in the manufacturing and quality control of this essential medication. As Ibuprofen Impurity D, its presence is a direct consequence of the synthetic route and the purity of the starting materials. While possessing its own pharmacological activity, its uncontrolled presence can impact the safety and efficacy of the final drug product. The implementation of robust and validated analytical methods, such as the HPLC protocol detailed in this guide, is paramount for ensuring that ibuprofen meets the stringent quality standards required for patient safety. This in-depth understanding of the chemistry and analysis of this impurity is essential for all professionals involved in the lifecycle of ibuprofen.

References

- 1. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents [patents.google.com]

- 2. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 3. 2-(4-Tolyl)propanoic acid | C10H12O2 | CID 150866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(p-Tolyl)propionic Acid | LGC Standards [lgcstandards.com]

- 5. 2-(4-Methylphenyl)propanoic acid | 938-94-3 [chemicalbook.com]

- 6. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]

- 10. benchchem.com [benchchem.com]

- 11. axcendcorp.com [axcendcorp.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Methyl-2-(4-methylphenyl)propanoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 2-Methyl-2-(4-methylphenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The protocol detailed herein follows a robust two-step synthetic sequence commencing with the exhaustive methylation of 4-methylphenylacetonitrile (also known as p-tolylacetonitrile), followed by the hydrolysis of the resulting nitrile intermediate. This application note is designed to not only provide a step-by-step experimental procedure but also to offer insights into the underlying chemical principles, safety considerations, and characterization of the final product, thereby ensuring a reproducible and reliable synthesis for researchers.

Introduction